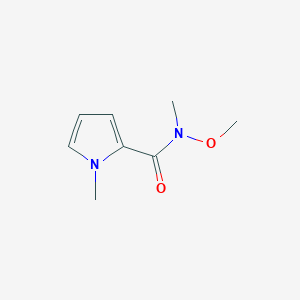

N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N,1-dimethylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-9-6-4-5-7(9)8(11)10(2)12-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDUBDJRKHZHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthetic Procedures

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrole-2-carboxylic acid formation | Starting from pyrrole, oxidation or carboxylation methods | Variable | Commonly prepared via oxidation of pyrrole derivatives or via Friedel-Crafts acylation |

| 2 | Conversion to acyl chloride | Oxalyl chloride or thionyl chloride in dichloromethane, 0 °C to room temp | 85-95 | Activation of carboxylic acid to reactive acyl chloride intermediate |

| 3 | Amidation with N,O-dimethylhydroxylamine hydrochloride | Reaction in dichloromethane with pyridine at 0 °C under inert atmosphere | 75-90 | Formation of N-methoxy-N-methyl amide moiety |

Detailed Example Synthesis Protocol

A representative synthesis reported by Borrero and Aponick (2012) involves a two-stage process starting from pyrrole:

Stage 1: Pyrrole is treated with bis(trichloromethyl) carbonate and N,N-dimethylaniline in toluene at 0–20 °C under an inert atmosphere for approximately 2.3 hours to form the pyrrole-2-carboxylic acid intermediate.

Stage 2: The intermediate acid is converted to the corresponding acyl chloride using oxalyl chloride in dichloromethane at 0 °C, followed by reaction with N,O-dimethylhydroxylamine hydrochloride and triethylamine in toluene at 20 °C for 0.5 hours under inert atmosphere to afford N-methoxy-N-methyl-1H-pyrrole-2-carboxamide with yields up to 97%.

Alternative Synthetic Approaches

Other synthetic routes reported include:

Friedel-Crafts Acylation: Acetylation of pyrrole derivatives followed by oxidation and conversion to amides via activated intermediates.

Direct Amidation: Use of coupling reagents such as carbodiimides or mixed anhydrides to directly couple pyrrole-2-carboxylic acid with N,O-dimethylhydroxylamine under mild conditions.

Organometallic Addition: In some complex syntheses, organolithium or Grignard reagents are added to amide intermediates to introduce additional substituents, although this is more relevant to functionalized derivatives.

Analysis of Preparation Methods

Yield and Purity

The two-step method involving acyl chloride formation followed by amidation with N,O-dimethylhydroxylamine hydrochloride consistently provides high yields (75–97%) and high purity products suitable for further synthetic transformations.

Reaction conditions such as temperature control (0–20 °C), inert atmosphere, and solvent choice (toluene or dichloromethane) are critical for optimal yields and to minimize side reactions.

Reaction Time and Scalability

The total reaction time for the two-step method is relatively short (under 3 hours), making it efficient for laboratory-scale synthesis.

The method is scalable due to the use of common reagents and straightforward purification steps (e.g., silica gel chromatography).

Summary Table of Key Preparation Parameters

| Parameter | Description | Optimal Conditions |

|---|---|---|

| Starting Material | Pyrrole or pyrrole-2-carboxylic acid | Commercially available or synthesized in situ |

| Activation Reagent | Oxalyl chloride or thionyl chloride | 0 °C to room temperature, dry solvent |

| Amidation Reagent | N,O-dimethylhydroxylamine hydrochloride | Presence of base (pyridine or triethylamine), 0–20 °C |

| Solvent | Toluene or dichloromethane | Anhydrous, inert atmosphere |

| Reaction Time | 0.5 to 3 hours total | Depends on step, monitored by TLC or HPLC |

| Yield | 75–97% | High yields reported in literature |

| Purification | Silica gel chromatography | Standard flash chromatography |

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights

Physical Properties

- The benzoannulene derivative (C₁₅H₁₉NO₂) has a higher melting point (68–69°C) due to its rigid fused-ring system, contrasting with the target compound’s lower thermal stability .

- The N-methoxy-N,2-dimethyl-3-phenylpropanamide exists as a liquid (oil), highlighting how alkyl chain flexibility and aromatic substituents influence physical states .

Biological Activity

N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antitumor, and potential antiviral activities, supported by relevant research findings and case studies.

1. Structure and Synthesis

This compound belongs to the pyrrole family, characterized by a five-membered heterocyclic structure containing nitrogen atoms. The synthesis of this compound typically involves the reaction of pyrrole derivatives with carboxylic acids or their derivatives, often using various catalysts to enhance yield and selectivity.

2.1 Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Anti-Tuberculosis Activity : A study demonstrated that pyrrole-2-carboxamides showed potent anti-tuberculosis activity with minimal inhibitory concentrations (MIC) less than 0.016 μg/mL against Mycobacterium tuberculosis. The structure–activity relationship (SAR) revealed that modifications on the pyrrole ring significantly influenced antibacterial potency .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 32 | <0.016 | Mycobacterium tuberculosis |

| 14 | 0.125 | Staphylococcus aureus |

| 15 | 0.25 | Escherichia coli |

2.2 Antitumor Activity

This compound has also been evaluated for its antitumor effects:

- Cell Growth Inhibition : Compounds related to this structure have shown preferential suppression of rapidly dividing cancer cells such as A549 lung cancer cells compared to non-tumor fibroblasts . This suggests potential utility in cancer therapy.

2.3 Antiviral Potential

Emerging data suggest that pyrrole derivatives may possess antiviral properties:

- Inhibition of Viral Replication : Some studies have indicated that specific pyrrole-based compounds can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV). For example, certain derivatives demonstrated an EC50 value in the micromolar range against these viruses .

3.1 In Vitro Studies

In vitro evaluations have shown that this compound derivatives can effectively inhibit bacterial growth and exhibit low cytotoxicity levels:

- Cytotoxicity Assessment : Compounds were tested against various cell lines to determine their cytotoxic effects, revealing IC50 values greater than 64 μg/mL for many derivatives, indicating a favorable safety profile .

3.2 Structure–Activity Relationship Analysis

A detailed SAR analysis highlighted how substituents on the pyrrole ring affect biological activity:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenyl substituent significantly improved anti-TB activity while maintaining low toxicity .

4. Conclusion

This compound represents a promising compound with notable biological activities, particularly in combating bacterial infections and potentially exhibiting antitumor and antiviral effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

5. References

The information presented in this article is derived from various scholarly articles and research findings on the biological activity of pyrrole derivatives, particularly focusing on this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Weinreb amide chemistry, leveraging protocols for α,β-unsaturated Weinreb amides. For example, coupling activated carboxylic acid derivatives (e.g., acid chlorides) with N-methoxy-N-methylamine under anhydrous conditions in dichloromethane (DCM) at 0°C, followed by refluxing. Catalysts like DMAP and coupling agents such as DCC are critical for amide bond formation . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of DCC to substrate) to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane yields >85% purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR Analysis : Acquire H and C NMR spectra in deuterated solvents (e.g., CDCl). Key signals include pyrrole protons (δ 6.5–7.0 ppm), methoxy groups (δ 3.2–3.5 ppm), and methyl groups (δ 1.8–2.2 ppm). Compare with reported α,β-unsaturated Weinreb amides for consistency .

- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for structure refinement. Prepare single crystals via slow evaporation in DCM/hexane. Resolve potential disorder in methyl/methoxy groups using restraints and constraints during refinement .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the N-methoxy group in acidic or basic environments, and how can decomposition pathways be mitigated?

- Methodology : Perform kinetic studies under controlled pH (e.g., 1–14) using HPLC or LC-MS to track degradation. The N-methoxy group is susceptible to hydrolysis in strong acids (e.g., HCl) or bases (e.g., NaOH), forming carboxylic acid derivatives. Stabilization strategies include steric hindrance via bulky substituents or low-temperature storage (<4°C) .

Q. How do polymorphic forms of this compound affect its physicochemical properties, and what crystallization conditions favor specific polymorphs?

- Methodology : Screen polymorphs via solvent evaporation (e.g., ethanol vs. acetone) and cooling rates. Characterize using DSC (melting point variations), PXRD (diffraction peak shifts), and Hirshfeld surface analysis. For example, slow evaporation in DCM yields monoclinic crystals (space group P2/c) with distinct hydrogen-bonding networks compared to orthorhombic forms .

Q. What computational approaches are effective in predicting the reactivity and electronic properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Predict sites for electrophilic attack (e.g., pyrrole C3 position) .

- Molecular Docking : Employ AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding with the carboxamide and methoxy groups .

Q. How can contradictions in reported spectroscopic data (e.g., C NMR shifts) be resolved?

- Methodology : Replicate experiments under standardized conditions (solvent, temperature, concentration). Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to resolve ambiguities. For instance, discrepancies in carbonyl carbon shifts (δ 165–170 ppm) may arise from solvent effects or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.